molecular formula C9H9BrClNO B13494918 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B13494918
M. Wt: 262.53 g/mol
InChI Key: CWCWONDCCLYERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of indanone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the bromination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indanone derivatives with various functional groups.

Scientific Research Applications

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: A structurally similar compound with different substituents.

    1H-Inden-1-amine, 2,3-dihydro-: Another related compound with an amino group.

Uniqueness

3-amino-6-bromo-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to the presence of both amino and bromo functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

3-amino-6-bromo-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C9H8BrNO.ClH/c10-5-1-2-6-7(3-5)9(12)4-8(6)11;/h1-3,8H,4,11H2;1H

InChI Key

CWCWONDCCLYERS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=C(C=C2)Br)N.Cl

Origin of Product

United States

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